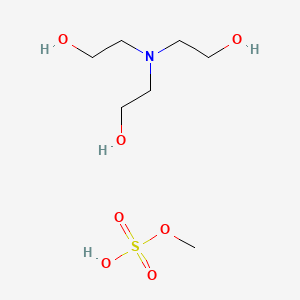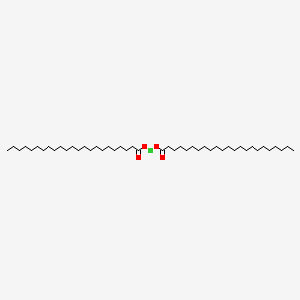
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate is an organic compound with the molecular formula C14H26O3 It belongs to the class of tetrahydropyrans, which are six-membered cyclic ethers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dipropyl-2H-pyran with acetic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as distillation and chromatography are often employed to ensure high purity and yield.
化学反応の分析
Types of Reactions
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学的研究の応用
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
Tetrahydro-2-methyl-2H-pyran: A simpler analog with a single methyl group.
Tetrahydro-2,5-dimethyl-2H-pyran: Contains two methyl groups instead of propyl groups.
Tetrahydro-2,5-dipropyl-2H-pyran: Lacks the acetate group.
Uniqueness
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate is unique due to the presence of both propyl groups and the acetate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
85392-32-1 |
|---|---|
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC名 |
(2,5-dipropyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C14H26O3/c1-4-6-13-7-9-14(8-5-2,17-10-13)11-16-12(3)15/h13H,4-11H2,1-3H3 |
InChIキー |
QQIKHZTWSFHSGC-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(OC1)(CCC)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


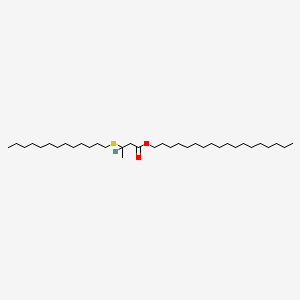
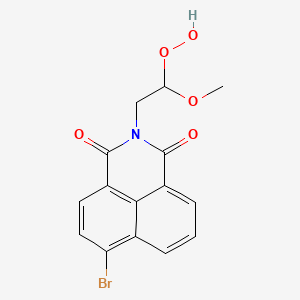
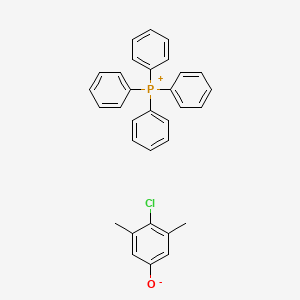


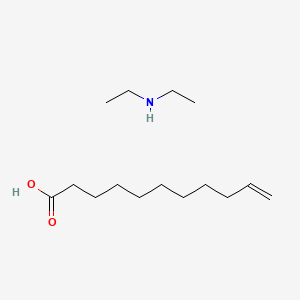
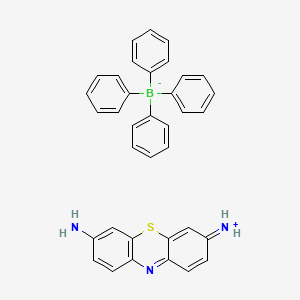
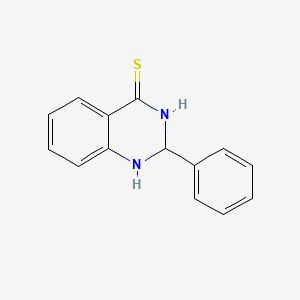

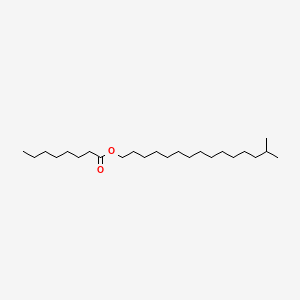

![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)
